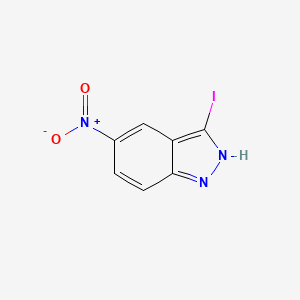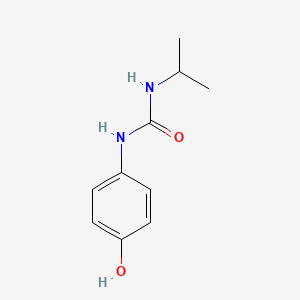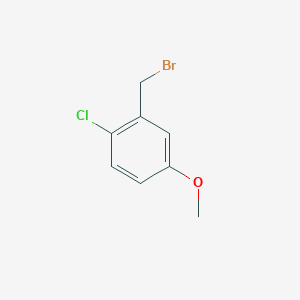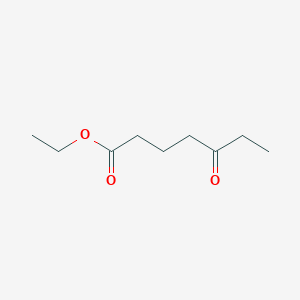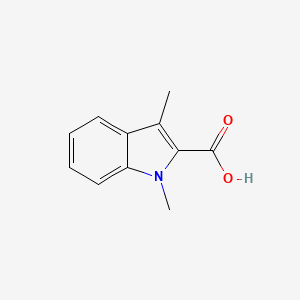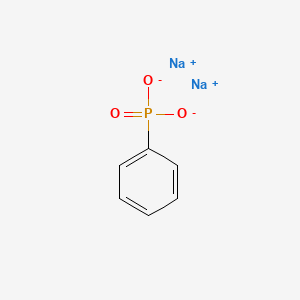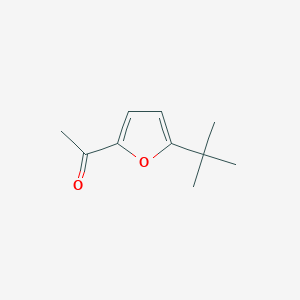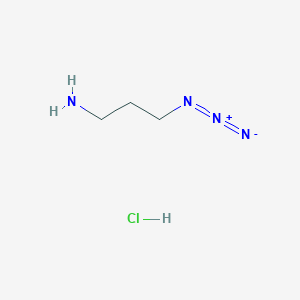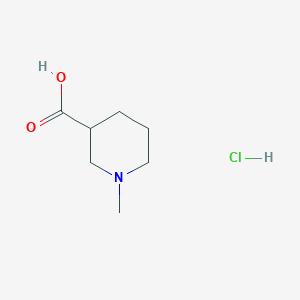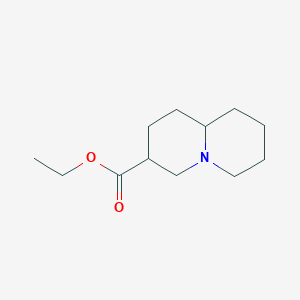
2,6-Diethynylpyridine
Overview
Description
2,6-Diethynylpyridine is a small organic molecule that has been studied for its ability to form ordered arrays and exhibit interesting chemical properties. Despite lacking conventional hydrogen bonding sites and alkyl chains, it can organize into superperiodic structures through weak hydrogen bonds and π-π stacking interactions . The molecule's structure allows for the formation of head-to-tail tapes, which are further assembled into 2D polar sheets and 3D polar crystals [3
Scientific Research Applications
Nonlinear Optical Properties
2,6-Diethynylpyridine exhibits significant potential in the field of nonlinear optics. It forms polar crystals through hydrogen bonding and π-π stacking interactions, leading to a strong powder Second Harmonic Generation (SHG) response. This property is crucial for applications in photonics and optoelectronics. The strength of its SHG response is reportedly five times stronger than that of crystalline urea (Ohkita et al., 2001).
Ordered Molecular Arrays
Studies have shown that this compound can form ordered molecular arrays at interfaces, like between 1-phenyloctane and highly oriented pyrolytic graphite (HOPG), even in the absence of conventional hydrogen bonding sites. This finding is important for understanding molecular self-assembly and its applications in materials science (Otsuki et al., 2008).
Fluorescence and Quantum Efficiency
Synthesis of organic and Pt(II)-σ-acetylide monomers and polymers based on this compound has been reported. These compounds exhibit strong fluorescence with significant quantum yields. The fluorescence intensities and quantum efficiencies are enhanced through quaternization, indicating potential applications in organic electronics and photonics (Bunten & Kakkar, 1996).
Hydrogen Bonding and Interaction Studies
The hydrogen bonding properties of this compound have been extensively studied, revealing complex interaction patterns with various molecules. These studies are valuable for understanding molecular interactions in chemical and biological systems (Vojta et al., 2015).
Conductivity and Electrochemical Applications
Polymers of this compound doped with iodine exhibit conducting properties. This material has been analyzed using thermal analysis techniques and applied in electrochemical sensors, highlighting its potential in sensor technology and conductive materials (Campanella et al., 1989).
Electronic and Optical Material Design
Computational studies have explored the electronic and optical properties of ferrocene-based molecular frameworks using this compound as a bridge. These studies aid in the design of new electronic materials, demonstrating the compound's role in advancing material science (Ding et al., 2010).
Safety and Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes .
Mechanism of Action
Target of Action
It is known that the compound forms hydrogen-bonded head-to-tail tapes through c(sp2)–h···n interactions .
Mode of Action
2,6-Diethynylpyridine interacts with its targets through a series of hydrogen bonding and π–π stacking interactions . Specifically, the crystallization of this compound leads to C(sp2)–H···N hydrogen bonded head-to-tail tapes, which are held together by C(sp)–H···π hydrogen bridges to form 2D polar sheets . Further assembly through π–π stacking interaction results in 3D polar crystals .
Biochemical Pathways
The compound’s ability to form 3d polar crystals through a series of hydrogen bonding and π–π stacking interactions suggests that it may influence pathways related to molecular assembly and crystal formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of 3D polar crystals . These crystals show an intense powder second harmonic generation (SHG) response, which is 5-fold stronger than that of crystalline urea .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
2,6-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRLFYTZNXGQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503251 | |
| Record name | 2,6-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75867-46-8 | |
| Record name | 2,6-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2,6-diethynylpyridine (C₉H₅N) has a molecular weight of 127.14 g/mol. It is characterized by a pyridine ring with two ethynyl groups attached at the 2 and 6 positions. Spectroscopic data, including NMR and UV-Vis, can be found in various publications [].
ANone: While lacking conventional hydrogen bonding sites and alkyl chains, this compound exhibits self-assembly into ordered structures at specific interfaces. For instance, at the 1-phenyloctane/highly oriented pyrolytic graphite (HOPG) interface, it forms ordered arrays driven by weak C-H...N and C-H...π hydrogen bonds, influenced by the periodic potential of the graphite surface []. This molecule also exhibits polar assembly in its crystal structure through a combination of C(sp2)-H...N hydrogen bonds, C(sp)-H...π hydrogen bridges, and π-π stacking interactions, leading to a 3D polar crystal [].
ANone: The polar assembly of this compound crystals results in notable nonlinear optical properties. Specifically, it exhibits a strong powder second harmonic generation (SHG) response, found to be five times stronger than that of crystalline urea [], highlighting its potential in nonlinear optics applications.
ANone: Yes, this compound serves as a valuable building block in polymer synthesis. It is widely employed in Sonogashira-Hagihara coupling reactions, enabling the creation of diverse polymers. For instance, its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene yields macrocyclic compounds with alternating segments []. Additionally, it has been successfully incorporated into the synthesis of poly(N-isopropylacrylamide) (PNIPAM) to create both covalently linked and non-covalently Ru(II)-chelated four-arm star-shaped polymers [, ].
ANone: Quaternization of the pyridine nitrogen in this compound, achieved through reactions with methyl iodide or methyl triflate, significantly alters its electronic and optical properties. This modification leads to enhanced π-electron delocalization along the molecule's backbone, resulting in a pronounced red shift in UV-Vis absorption spectra [, ]. Additionally, quaternized derivatives often display increased fluorescence intensities and quantum efficiencies compared to their neutral counterparts [].
ANone: this compound acts as a key component in constructing metallo-supramolecular structures. Its ability to chelate with metal ions, like Ni2+, through the nitrogen atom of the pyridine ring and the triple bonds of the ethynyl groups enables the formation of supramolecular hydrogels []. The self-assembly process is driven by the coordination interactions between the ligand and the metal ions, leading to the formation of three-dimensional networks that trap water molecules, resulting in hydrogel formation.
ANone: Research indicates promising catalytic applications for materials incorporating this compound. For example, a porous organic framework (POF) synthesized using this compound as a building block has demonstrated excellent catalytic activity in the palladium-catalyzed hydrogenation of olefins []. The 2,6-bis(1,2,3-triazol-4-yl)pyridyl units within the POF act as chelating sites for palladium nanoparticles, facilitating their stabilization and dispersion within the porous framework.
ANone: The geometry of this compound, along with the counter anion used, plays a crucial role in determining the dimensionality of the resulting organometallic networks when complexed with silver(I) []. For instance, reactions with 2,5-diethynylpyridine (a positional isomer) can yield either 2D or 3D networks based on the anion employed (CF3CO2- vs. NO3-). In contrast, this compound, with its ethynyl groups at the 2 and 6 positions, leads to the formation of organometallic chains when reacted with CF3CO2Ag. These chains are further interconnected through the CF3CO2- ligands, ultimately resulting in a 2D network [].
ANone: Derivatives of this compound, specifically bis(phenylethynyl)pyridylcarboxamides, have shown potential as environment-sensitive fluorescent probes for biological applications []. These probes exhibit significant fluorescence turn-on responses upon binding to specific DNA structures, such as the human telomeric G-quadruplex (h-TELO) []. This property enables their use in detecting and imaging these biologically relevant DNA structures with high selectivity.
ANone: Click chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, has proven highly advantageous in synthesizing various this compound-based materials [, , ]. This approach offers several benefits:
ANone: Supramolecular hydrogels based on this compound showcase a remarkable ability to self-heal, attributed to the dynamic nature of the metal-ligand coordination bonds []. When a hydrogel incorporating this ligand is damaged, the non-covalent interactions between the 2,6-bis(1,2,3-triazol-4-yl)-pyridine (btp) ligand and metal ions, such as Ni2+, can readily break and reform at the damaged site, enabling the hydrogel to regain its structural integrity and mechanical properties over time []. This self-healing capacity holds potential for applications in areas like drug delivery, wound healing, and tissue engineering.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




